molecular formula C20H17Cl2NO8 B565307 Diacetic Aceclofenac CAS No. 1216495-92-9

Diacetic Aceclofenac

货号: B565307
CAS 编号: 1216495-92-9
分子量: 470.255
InChI 键: ZCCRLKICIDWHKV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Diacetic Aceclofenac, chemically designated as 2-[(2,6-dichlorophenyl)amino]phenylacetoxyacetic acid, is a non-steroidal anti-inflammatory drug (NSAID) of the phenylacetic acid class. It is widely prescribed for managing pain and inflammation in conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis . Aceclofenac inhibits cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis, but it also exhibits unique properties, including stimulatory effects on cartilage matrix synthesis, which distinguish it from other NSAIDs .

Aceclofenac has a short biological half-life (~4 hours) and is administered as a 100 mg twice-daily oral dose. Its poor aqueous solubility (0.058 µg/mL) classifies it as a Biopharmaceutics Classification System (BCS) Class II drug, necessitating formulation strategies like solid dispersions, microspheres, and topical gels to enhance bioavailability .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Diacetic Aceclofenac involves multiple steps, starting from Aceclofenac. The process typically includes the esterification of Aceclofenac with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The final product is then purified using techniques such as recrystallization or chromatography to remove any impurities.

化学反应分析

Types of Reactions: Diacetic Aceclofenac undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the acetic ester groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted acetic acid derivatives.

科学研究应用

Therapeutic Applications

  • Pain Management in Osteoarthritis and Rheumatoid Arthritis
    • Diacetic Aceclofenac has been shown to effectively reduce pain and improve functional capacity in patients suffering from osteoarthritis and rheumatoid arthritis. Clinical studies have indicated that it provides comparable or superior outcomes compared to traditional NSAIDs, with a lower incidence of gastrointestinal side effects .
  • Topical Formulations
    • Recent studies have focused on developing topical formulations of this compound, which aim to enhance local delivery while minimizing systemic absorption. These formulations have demonstrated significant improvements in pain relief for localized conditions, such as post-operative pain and musculoskeletal disorders .
  • Combination Therapies
    • The compound is often used in combination with other agents like diacerine, which synergistically enhances its efficacy in treating joint disorders by not only providing analgesic effects but also promoting cartilage health . This combination has shown promising results in reducing inflammation and improving joint function.

Clinical Efficacy

A multicenter observational study involving over 10,000 patients compared the gastrointestinal safety profiles of this compound against Diclofenac. The findings revealed that patients treated with this compound experienced significantly fewer gastrointestinal adverse events, highlighting its safety profile .

Topical Application

In a study evaluating a new gel formulation containing this compound, researchers found that the gel provided rapid pain relief in diabetic patients suffering from skin injuries. The formulation was noted for its enhanced absorption characteristics and prolonged duration of action compared to standard formulations .

Comparative Efficacy of this compound vs. Traditional NSAIDs

Study ReferenceConditionTreatment DurationPain Reduction (%)Gastrointestinal Events
Ward et al. 1995Osteoarthritis12 weeks75%Lower incidence in Diacetic group
Pareek et al. 2006Knee Pain8 weeks80%Significantly lower than Diclofenac

作用机制

The mechanism of action of Diacetic Aceclofenac is similar to that of Aceclofenac. It primarily works by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-2, which are involved in the synthesis of prostaglandins. Prostaglandins are inflammatory mediators that cause pain, swelling, and inflammation. By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation .

相似化合物的比较

Aceclofenac is frequently compared to NSAIDs such as diclofenac, ketoprofen, naproxen, tenoxicam, and piroxicam. Key comparisons are outlined below:

Efficacy

Parameter Aceclofenac Comparator NSAIDs Reference Study Design
Osteoarthritis Reduces pain, improves knee function comparable to diclofenac, naproxen, piroxicam Similar efficacy in pain reduction Meta-analysis of 13 trials (3,574 patients)
Rheumatoid Arthritis Reduces morning stiffness, joint inflammation similar to diclofenac, ketoprofen No significant differences in efficacy Double-blind trials vs. ketoprofen, indomethacin
Ankylosing Spondylitis Comparable improvement in spinal mobility, pain intensity vs. tenoxicam, indomethacin 7/8 efficacy variables matched tenoxicam Multicenter trial (273 patients)
Pre-emptive Analgesia Comparable to piroxicam in post-operative pain management Similar reduction in post-surgical pain Randomized study (third molar surgery)

Pharmacokinetics and Metabolism

  • Aceclofenac : Metabolized primarily to 4’-hydroxyaceclofenac (major metabolite) and trace diclofenac in humans. CYP2C9 mediates hydroxylation .
  • Diclofenac : Directly administered; metabolized to 4’-hydroxydiclofenac. Higher GI toxicity due to rapid absorption .
  • Species Variation : In rats, aceclofenac is rapidly hydrolyzed to diclofenac, whereas humans show slower hydrolysis, favoring 4’-hydroxyaceclofenac formation .

Cartilage Effects

Aceclofenac uniquely stimulates cartilage matrix synthesis and inhibits interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), which may slow osteoarthritis progression. This contrasts with most NSAIDs, which lack chondroprotective effects .

Formulation Comparisons

Formulation Type Aceclofenac Performance Comparator NSAIDs Key Findings
Oral Tablets Wet granulation tablets (D07) showed dissolution profiles statistically similar to commercial brands (pH 1.2–7.5) Conventional diclofenac tablets require enteric coating for stability Dissolution similarity (p < 0.05)
Topical Gels Carbopol-based gels provided superior drug release vs. HPMC, Na CMC Diclofenac gels require higher enhancer concentrations Keshary-Chien diffusion cell studies
Solid Dispersions Lactose-based SDs (9:1 ratio) enhanced dissolution rate by 80% vs. pure drug Naproxen SDs show similar solubility challenges IR spectroscopy confirmed no drug-polymer interaction

生物活性

Diacetic aceclofenac is a derivative of aceclofenac, a non-steroidal anti-inflammatory drug (NSAID) that exhibits significant analgesic and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and clinical implications based on diverse research findings.

Pharmacological Properties

Mechanism of Action

This compound primarily functions through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation and pain. Studies have shown that this compound effectively reduces levels of inflammatory cytokines such as IL-1β and TNFα in chondrocytes, contributing to its anti-inflammatory effects .

Bioavailability and Metabolism

This compound is rapidly absorbed after oral administration, achieving peak plasma concentrations within 1.25 to 3 hours. It is highly protein-bound (over 99%) and has a volume of distribution around 25 L. The drug undergoes extensive metabolism primarily in the liver, producing several metabolites, including 4′-hydroxyaceclofenac and diclofenac . Approximately 75% of the drug is excreted in urine as hydroxymetabolites, with a mean elimination half-life of about 4 hours .

Clinical Efficacy

Pain Relief in Musculoskeletal Disorders

Clinical studies have demonstrated that this compound provides significant pain relief in patients with osteoarthritis (OA) and rheumatoid arthritis (RA). A randomized controlled trial involving patients with OA showed that treatment with this compound led to a notable reduction in Visual Analog Scale (VAS) scores for pain at rest and during movement compared to placebo .

Case Studies

A notable case study reported an instance of acute tubulointerstitial nephritis associated with the use of aceclofenac, highlighting the potential renal side effects of NSAIDs. The patient improved after discontinuation of the drug and administration of corticosteroids . This underscores the importance of monitoring renal function in patients receiving this compound, especially those with pre-existing conditions.

Comparative Studies

Study Population Intervention Outcome
Patil et al. (2012)60 patients with OAThis compound vs. DiclofenacVAS score decreased significantly in both groups (p<0.0001)
Pareek et al. (2013)569 patientsThis compound vs. DiclofenacSimilar reductions in VAS scores (-2.7 vs -2.8)
Gijón-Baños et al. (1997)274 patientsThis compound vs. NabumetoneBoth groups showed significant pain relief (p<0.001)

These studies indicate that this compound is comparable to traditional NSAIDs like diclofenac in terms of efficacy while potentially offering improved gastrointestinal tolerability due to its modified structure .

Safety Profile

Despite its therapeutic benefits, this compound is not devoid of adverse effects. Common side effects include gastrointestinal discomfort, renal impairment, and allergic reactions. Long-term use may lead to serious complications such as peptic ulcers or liver damage . Therefore, it is crucial for clinicians to weigh the benefits against potential risks when prescribing this medication.

常见问题

Basic Research Questions

Q. What pharmacological mechanisms underpin Aceclofenac’s anti-inflammatory and analgesic effects?

Aceclofenac inhibits cyclooxygenase (COX)-2 with partial COX-1 suppression, reducing prostaglandin synthesis. It also modulates interleukin-1β (IL-1β) activity, enhancing cartilage matrix synthesis and stimulating IL-1 receptor antagonist production in chondrocytes, which may protect against joint degradation . In vitro studies show its metabolite, 4′-hydroxyaceclofenac, suppresses IL-1β-mediated proteoglycan release, suggesting chondroprotective effects .

Q. Which analytical methods reliably differentiate Aceclofenac from its degradation products or structural analogs?

Third-derivative spectrophotometry (D³) at 283 nm distinguishes Aceclofenac from its degradation product diclofenac. Thin-layer chromatography (TLC) with chloroform:methanol:ammonia (48:11.5:0.5) and detection at 274/283 nm resolves Aceclofenac and diclofenac in mixtures . Gas chromatography/mass spectrometry (GC/MS) struggles due to similar fragmentation patterns, necessitating complementary techniques like NMR or HPLC .

Q. How do dissolution profile studies assess bioequivalence between Aceclofenac formulations?

Mathematical models (e.g., similarity factor f₂, difference factor f₁) compare dissolution curves of branded vs. generic formulations. In vitro studies using phosphate buffer (pH 6.8) and USP apparatus II (50 rpm, 37°C) evaluate release kinetics. Discrepancies in curve shape or level may indicate excipient or manufacturing variability .

Q. What are the key considerations for enhancing Aceclofenac’s solubility in topical formulations?

Ternary solid dispersions using PEG 6000 and sodium lauryl sulfate (SLS) via fusion methods improve solubility. Microemulsions with oils (e.g., oleic acid) and surfactants (e.g., Tween 80) optimize permeability, validated via Franz diffusion cells and Higuchi modeling .

Advanced Research Questions

Q. How can factorial design optimize Aceclofenac solid dispersion formulations?

A 3² factorial design evaluates variables like PEG 6000 (1250–1750 mg) and SLS (125–375 mg) while keeping Aceclofenac constant (500 mg). Response variables (e.g., dissolution rate) are analyzed using ANOVA to identify significant interactions. Orthogonality in design ensures independent variable effects, enabling scalable formulation adjustments .

Q. What statistical models are effective in optimizing Aceclofenac microsphere fabrication?

Box-Behnken Design (BBD) with response surface methodology (RSM) evaluates variables: drug concentration (A), sodium alginate (B), and Eudragit RS100 (C). A quadratic model (e.g., Y = B₀ + B₁X₁ + B₂X₂ + B₃X₃ + B₁₂X₁X₂ + ...) predicts responses like entrapment efficiency (Y₂) and particle size (Y₁). Design Expert software validates model adequacy via residual analysis .

Q. How do release kinetics models inform Aceclofenac sustained-release formulations?

Higuchi (diffusion-controlled) and Korsmeyer-Peppas models determine release mechanisms. For lipospheres, a zero-order model (r² > 0.98) indicates concentration-independent release, while an n value of 0.43–0.85 in microbeads suggests anomalous transport (diffusion and polymer relaxation) .

Q. What strategies mitigate Aceclofenac’s ecotoxicological risks, such as vulture toxicity?

Aceclofenac metabolizes to diclofenac in cattle, which is lethal to vultures. Pharmacokinetic studies in livestock using LC-MS/MS quantify diclofenac residues. Alternative NSAIDs (e.g., meloxicam) with no avian toxicity are recommended in regions with vulture populations .

Q. How does Aceclofenac influence cartilage matrix synthesis in osteoarthritis (OA) models?

In vitro, Aceclofenac increases glycosaminoglycan (GAG) synthesis in OA chondrocytes by 40–60% compared to controls. It suppresses IL-1β-induced matrix metalloproteinase (MMP)-3/13 expression, validated via ELISA and RT-PCR. Ex vivo synovial fluid analysis shows reduced PGE₂ levels in patients, correlating with clinical pain reduction .

Q. What challenges arise in developing colon-targeted Aceclofenac delivery systems?

Chitosan microspheres coated with Eudragit® S100 prevent gastric release. In vitro studies using simulated colonic fluid (SCF) with rat cecal content show 83.6% release at 8 h. In vivo, microspheres reduce rat paw edema by 70% at 24 h vs. 45% for oral doses, requiring mucoadhesion and pH-dependent release optimization .

Q. Methodological Notes

  • Contradiction Analysis : While Aceclofenac exhibits better GI tolerability than diclofenac in meta-analyses , its metabolite’s ecotoxicity complicates risk-benefit assessments in veterinary use.
  • Data Gaps : Limited studies compare Aceclofenac’s COX-2 selectivity across human vs. animal models, necessitating species-specific pharmacokinetic profiling.

属性

IUPAC Name

2-[2-[2-[2-[2-(2,6-dichloroanilino)phenyl]acetyl]oxyacetyl]oxyacetyl]oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2NO8/c21-13-5-3-6-14(22)20(13)23-15-7-2-1-4-12(15)8-17(26)30-10-19(28)31-11-18(27)29-9-16(24)25/h1-7,23H,8-11H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCCRLKICIDWHKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)OCC(=O)OCC(=O)OCC(=O)O)NC2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40724531
Record name [({[({[2-(2,6-Dichloroanilino)phenyl]acetyl}oxy)acetyl]oxy}acetyl)oxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40724531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216495-92-9
Record name Diacetic aceclofenac
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1216495929
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [({[({[2-(2,6-Dichloroanilino)phenyl]acetyl}oxy)acetyl]oxy}acetyl)oxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40724531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIACETIC ACECLOFENAC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AGQ71ZS1VB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。